2,5-Dimethoxyterephthalohydrazide

Electrochemiluminescence Biosensor Glucose Detection

2,5-Dimethoxyterephthalohydrazide (CAS 114503-42-3, DMTH) is an organic linker molecule featuring a para-dimethoxybenzene core functionalized with two hydrazide (-CONHNH2) groups, with a molecular weight of 254.24 g/mol and a predicted density of 1.320±0.06 g/cm³. This compound serves as a key building block for constructing hydrazone- and β-ketoenamine-linked covalent organic frameworks (COFs), which are crystalline porous polymers utilized in advanced sensing, photocatalysis, and electrochemical applications.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 114503-42-3
Cat. No. B3084889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyterephthalohydrazide
CAS114503-42-3
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NN)OC)C(=O)NN
InChIInChI=1S/C10H14N4O4/c1-17-7-3-6(10(16)14-12)8(18-2)4-5(7)9(15)13-11/h3-4H,11-12H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyLMKFGEOWEBMUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxyterephthalohydrazide (CAS 114503-42-3) for Covalent Organic Framework (COF) Synthesis and Sensing Applications


2,5-Dimethoxyterephthalohydrazide (CAS 114503-42-3, DMTH) is an organic linker molecule featuring a para-dimethoxybenzene core functionalized with two hydrazide (-CONHNH2) groups, with a molecular weight of 254.24 g/mol and a predicted density of 1.320±0.06 g/cm³ . This compound serves as a key building block for constructing hydrazone- and β-ketoenamine-linked covalent organic frameworks (COFs), which are crystalline porous polymers utilized in advanced sensing, photocatalysis, and electrochemical applications [1].

Procurement Note: Why 2,5-Dimethoxyterephthalohydrazide Cannot Be Replaced with Generic Terephthalohydrazide Analogs


In the synthesis of covalent organic frameworks (COFs), the steric and electronic properties of the linker are critical determinants of the resulting material's crystallinity, porosity, and photophysical performance. 2,5-Dimethoxyterephthalohydrazide (DMTH) introduces methoxy substituents that are not present in the unsubstituted parent compound, terephthalic dihydrazide . These methoxy groups confer a specific π-system density and intermolecular hydrogen bonding capability that directly influences the fluorescence emission and framework architecture. Therefore, substituting DMTH with a simpler, non-methoxylated hydrazide linker will yield a different COF with altered pore structure, optical properties, and potentially lower performance in targeted applications, as demonstrated in comparative synthetic studies [1].

2,5-Dimethoxyterephthalohydrazide: Comparative Performance Data for Scientific Procurement Decisions


Superior Electrochemiluminescence (ECL) Efficiency in Glucose Sensing Platforms

When integrated into a hydrazone-linked covalent organic framework (TFPPy-DMeTHz-COF), 2,5-dimethoxyterephthalohydrazide (DMeTHz) enables an exogenous coreactant-free electrochemiluminescent sensor. The resulting COF exhibits a high ECL efficiency of 21.7% in phosphate-buffered saline without any added coreactant or dissolved oxygen removal [1]. Crucially, the ECL signal intensity of the COF is 6.6-fold higher than that of the TFPPy monomer alone and 113-fold higher than that of the DMeTHz monomer itself, demonstrating that the framework formed by this specific linker is essential for signal amplification [1].

Electrochemiluminescence Biosensor Glucose Detection

High Porosity and Surface Area in Hydrazone-Linked COFs for Catalysis

The condensation of 2,5-dimethoxyterephthalohydrazide with 1,3,5-triformylbenzene yields a hydrazone-based COF with a Brunauer-Emmett-Teller (BET) surface area of up to 1501 m² g⁻¹ [1]. For comparison, a COF synthesized from the structurally similar 2,5-bis(allyloxy)terephthalohydrazide linker yields a significantly lower BET surface area of 162.64 m² g⁻¹ [2]. Furthermore, another hydrazone-linked COF based on a different building block reports a BET surface area of 1603 m² g⁻¹, establishing DMTH-based COFs within the high-performance range for this material class [3].

Covalent Organic Framework Photocatalysis Porosity

Tunable Fluorescence Emission Enabled by Methoxy Substituents in Imine-Linked COFs

A systematic study of three imine-linked COFs, all synthesized using 2,5-dimethoxyterephthalohydrazide (ETZ) as a co-monomer, revealed a structure-property relationship where the framework's emission can be rationally tuned from blue (475 nm) to red (621 nm) by altering the aldehyde co-monomer [1]. This tunability is directly attributed to the methoxy groups on the ETZ linker, which modulate π-system density and intermolecular hydrogen bonding. This stands in contrast to COFs built from unsubstituted linkers, where such fine control over emission wavelength is not reported, highlighting the methoxy group's role in photophysical engineering [1].

Fluorescence Sensing Ratiometric Detection Au(III) Sensing

Recommended Application Scenarios for 2,5-Dimethoxyterephthalohydrazide Based on Comparative Evidence


Development of Coreactant-Free Electrochemiluminescent (ECL) Biosensors

2,5-Dimethoxyterephthalohydrazide is an optimal linker for constructing hydrazone-linked COFs intended for exogenous coreactant-free ECL sensing, as demonstrated by the 113-fold signal enhancement and 21.7% ECL efficiency achieved in a glucose sensor platform [1]. This application leverages the linker's ability to generate a high-efficiency ECL signal without the complexity and cost of added coreactants.

Synthesis of High-Surface-Area Heterogeneous Photocatalysts

Researchers requiring COF-based photocatalysts with maximal surface area for applications like cross-dehydrogenative coupling (CDC) reactions should procure this linker. The resulting DMTH-TFB COF achieves a BET surface area of 1501 m² g⁻¹, which is 9.2-fold higher than that of a COF made from an alternative terephthalohydrazide derivative [2], thereby providing a larger platform for catalytic sites and enhanced mass transport.

Fabrication of Ratiometric Fluorescent Sensors for Heavy Metal Detection

The methoxy substituents on 2,5-dimethoxyterephthalohydrazide are essential for the rational tuning of fluorescence emission from blue to red light in imine-linked COFs [3]. This tunability is a key design element for developing ratiometric sensors, where a shift in fluorescence intensity or wavelength upon analyte binding (e.g., Au(III)) provides a built-in calibration signal for more accurate and reliable detection.

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